4-Furan-2-yl-3-hydroxy-benzonitrile
Description
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-(furan-2-yl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C11H7NO2/c12-7-8-3-4-9(10(13)6-8)11-2-1-5-14-11/h1-6,13H |
InChI Key |
OWQVCTMZFMVDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares substituents and molecular parameters of 4-Furan-2-yl-3-hydroxy-benzonitrile with structurally related benzonitriles:
Key Observations :
- Electron-Withdrawing Effects : The nitrile group (-CN) enhances electrophilicity in all compounds. Additional groups like sulfonyl (SO₂CH₃) in or halogens (Cl, F) in further modulate electronic properties.
- Solubility: The hydroxyl group in this compound and 4-formyl-3-hydroxybenzonitrile improves water solubility compared to non-polar analogs like .
- Steric Effects : Bulky substituents (e.g., tetrahydro-2H-pyran in ) reduce reactivity at the aromatic ring, whereas smaller groups (e.g., furan in the target compound) allow for easier functionalization.
Physicochemical Properties
Preparation Methods
Lewis Acid-Promoted Ortho-Cyanation
The most direct route involves cyanating a pre-formed 3-hydroxy-4-(furan-2-yl)phenol precursor. This method draws from the Lewis acid-mediated cyanation reported by Wang et al., where phenols react with methyl thiocyanate (CHSCN) in the presence of AlCl and BCl to yield ortho-cyano derivatives (Figure 1).
Procedure Adaptation :
-
Substrate Preparation : Synthesize 3-hydroxy-4-(furan-2-yl)phenol via Suzuki-Miyaura coupling (discussed in Section 3).
-
Cyanation :
-
Combine 3-hydroxy-4-(furan-2-yl)phenol (1.0 equiv), CHSCN (1.2 equiv), AlCl (1.0 equiv), and BCl (1.2 equiv) in dichloromethane.
-
Stir at 25°C for 8–16 hours.
-
Quench with aqueous NaHCO, extract with ethyl acetate, and purify via recrystallization.
-
Expected Outcome :
-
Characterization: H NMR would show aromatic signals integrating for one hydroxy proton (δ 10.5–11.5 ppm), one furan proton (δ 6.3–7.6 ppm), and a nitrile carbon at δ 115–120 ppm in C NMR.
Synthesis of the Phenol Precursor: 3-Hydroxy-4-(furan-2-yl)phenol
Suzuki-Miyaura Cross-Coupling
A robust method for introducing the furan-2-yl group involves coupling a boronic acid with a brominated phenol.
Procedure :
-
Substrate Preparation :
-
Start with 3-bromo-4-methoxyphenol. Protect the hydroxy group as a methyl ether to prevent side reactions.
-
-
Coupling :
-
Deprotection :
-
Remove the methyl ether using BBr in CHCl at 0°C to yield 3-hydroxy-4-(furan-2-yl)phenol.
-
Optimization Notes :
-
Catalyst Selection : Pd(OAc) with SPhos ligand may enhance yield for electron-rich arenes.
-
Solvent Effects : Dioxane/water mixtures improve solubility of boronic acids.
Alternative Routes: Friedel-Crafts Alkylation
Electrophilic Aromatic Substitution
Furan-2-carbaldehyde can serve as an electrophile in Friedel-Crafts reactions under Brønsted acid catalysis (e.g., triflic acid, TfOH).
Procedure :
-
Substrate : 3-Hydroxybenzonitrile.
-
Reaction :
-
Combine 3-hydroxybenzonitrile (1.0 equiv), furan-2-carbaldehyde (1.5 equiv), and TfOH (2.0 equiv) in CHCl at 0°C.
-
Warm to room temperature and stir for 6 hours.
-
-
Work-Up : Neutralize with aqueous NaHCO, extract with EtOAc, and purify via column chromatography.
Challenges :
-
Regioselectivity : The nitrile group is a meta-director, potentially favoring substitution at position 5 rather than 4.
-
Side Reactions : Over-alkylation or polymerization of furan derivatives.
Spectroscopic Data and Characterization
Successful synthesis requires rigorous validation. Key spectroscopic benchmarks include:
Industrial Considerations and Scalability
The patent CN106946822A highlights critical factors for scaling heterocyclic syntheses:
-
Catalyst Efficiency : Reusable Lewis acids (e.g., AlCl) reduce costs.
-
Solvent Recovery : Dichloromethane or toluene can be distilled and reused.
-
Yield Optimization : Stepwise temperature control (25–100°C) minimizes byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
